Nmdpef

Description

Structure

3D Structure

Propriétés

IUPAC Name |

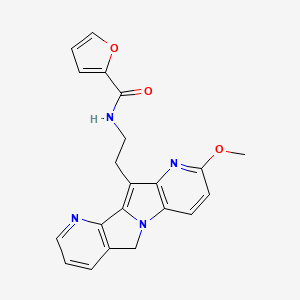

N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIUMLVQBQKCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action of NMDPEF (S29434): A Technical Guide

NMDPEF, also known as S29434, is a potent, selective, and cell-permeable inhibitor of Quinone Reductase 2 (QR2).[1][2] Its mechanism of action is centered on the competitive inhibition of this enzyme, leading to downstream cellular effects primarily related to the modulation of oxidative stress and the induction of autophagy.[1] This guide provides an in-depth overview of its biochemical interactions, cellular consequences, and the experimental methodologies used for its characterization.

Molecular Target: Quinone Reductase 2 (QR2)

The primary molecular target of this compound is Quinone Reductase 2 (QR2, E.C. 1.10.5.1), a flavin-dependent oxidoreductase.[2][3] Unlike its paralog, QR1, QR2 is notable for its inability to efficiently use common reducing cofactors like NADH and NADPH.[3][4] Instead, it recognizes putative NADH metabolites such as N-methyl- and N-ribosyl-dihydronicotinamide.[2] QR2 has been implicated in pathways involving reactive oxygen species (ROS) and neurodegeneration, making it a target of interest for therapeutic intervention.[2][5]

This compound acts as a competitive inhibitor, binding to QR2 with high potency. This interaction has been characterized at the molecular level, including co-crystallization studies that detail its binding mode within the enzyme's active site.[2]

Primary Pharmacological Effects

The inhibition of QR2 by this compound leads to two principal, interconnected cellular outcomes:

-

Inhibition of ROS Production : this compound effectively inhibits QR2-mediated production of reactive oxygen species.[1][2] In various cell models, pretreatment with this compound (S29434) has been shown to prevent the increase in ROS generation caused by QR2 substrates.[5] This suggests a key role for QR2 in specific pro-oxidative pathways.[2]

-

Induction of Autophagy : this compound treatment has been demonstrated to induce autophagy, a cellular process for degrading and recycling cellular components.[1] This is observed through the dose-dependent induction of LC3-II, a key marker of autophagosome formation.[1] The induction of autophagy appears to be dependent on QR2 inhibition and independent of mitochondrial ROS.[1]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of QR2, which in turn modulates downstream cellular processes. The inhibition of QR2's enzymatic activity prevents the generation of ROS from specific substrates. Concurrently, this inhibition triggers an autophagic response. The precise molecular link between QR2 inhibition and the activation of the autophagy machinery is a subject of ongoing investigation but represents a critical aspect of this compound's cellular effects.

Quantitative Data

The inhibitory potency of this compound has been quantified across different biological systems.

Table 1: In Vitro Inhibitory Potency of this compound against QR2

| System / Model | Parameter | Value | Reference |

| Human QR2 (Recombinant) | IC₅₀ | 5 - 16 nM | [1][2] |

| Cellular Models | Concentration for ROS Inhibition | ~100 nM | [2] |

| HepG2 Cells | Concentration for Autophagy Induction | 5 - 10 µM | [1] |

Table 2: In Vivo Experimental Dosing of this compound

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Mouse | 1 and 15 mg/kg | Intraperitoneal (i.p.) | Positive effect on object recognition memory | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Protocol 1: Measurement of QR2 Inhibition (In Vitro)

This protocol outlines the general steps to determine the IC₅₀ of this compound against purified QR2 enzyme.

-

Enzyme Preparation : Recombinant human QR2 is purified and prepared in a suitable assay buffer.

-

Substrate and Cofactor : A specific substrate for QR2 (e.g., N-methyl-dihydronicotinamide) and a quinone electron acceptor are prepared.

-

Inhibitor Preparation : this compound (S29434) is serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction : The QR2 enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate and cofactor.

-

Detection : The rate of the reaction is monitored, typically by measuring the change in absorbance of a chromogenic product over time using a spectrophotometer.

-

Data Analysis : The reaction rates are plotted against the inhibitor concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Protocol 2: Cellular ROS Production Assay

This protocol describes the measurement of intracellular ROS levels in response to QR2 activity and its inhibition by this compound.

-

Cell Culture : Human cell lines (e.g., HT-22, HepG2) are cultured in appropriate media to a suitable confluency.[1][5]

-

Pre-treatment : Cells are pre-incubated with this compound (e.g., 20 µM for 30 minutes) or vehicle control.[5]

-

ROS Induction : A QR2-dependent ROS-inducing agent (e.g., adrenochrome and BNAH, 100 µM each) is added to the cell media.[5]

-

ROS Detection : A fluorescent ROS probe (e.g., DCFDA) is loaded into the cells. As ROS levels increase, the probe is oxidized and fluoresces.

-

Quantification : The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

-

Analysis : The fluorescence levels in this compound-treated cells are compared to control cells to determine the extent of ROS inhibition.

Protocol 3: Autophagy Induction Assay (Western Blot for LC3-II)

This protocol details the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.

-

Cell Culture and Treatment : HepG2 cells are cultured and treated with varying concentrations of this compound (e.g., 5-10 µM) or vehicle for a specified time (e.g., 24 hours).[1]

-

Lysate Preparation : Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE and Western Blot : Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for LC3. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis : The band intensities for LC3-I and LC3-II are quantified. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II indicates autophagy induction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S29434, a Quinone Reductase 2 Inhibitor: Main Biochemical and Cellular Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Properties of Quinone Reductase 2 Inhibitor M-11, a 2-Mercaptobenzimidazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Nmdpef as a Quinone Reductase 2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinone Reductase 2 (QR2) is a flavoprotein implicated in a variety of pathophysiological processes, including neurodegenerative diseases, by virtue of its role in generating reactive oxygen species (ROS). Nmdpef, also known as S29434, has emerged as a potent, selective, and cell-permeable inhibitor of QR2, offering a valuable pharmacological tool to probe the functions of this enigmatic enzyme. This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, mechanism of action, and its effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting QR2.

Introduction to Quinone Reductase 2 (QR2)

Quinone Reductase 2 (QR2) is a homodimeric flavoenzyme that, unlike its well-characterized paralog Quinone Reductase 1 (QR1), inefficiently utilizes NAD(P)H as an electron donor.[1] Instead, it preferentially uses reduced nicotinamide riboside (NRH) and other N-substituted dihydronicotinamides.[1][2] QR2 catalyzes the two-electron reduction of quinones to hydroquinones.[1] However, this process can lead to the generation of reactive oxygen species (ROS), implicating QR2 in conditions associated with oxidative stress, such as neurodegenerative disorders.[3] Genetic polymorphisms in the QR2 gene have been linked to various neurological conditions, further highlighting its potential as a therapeutic target.[4] The enzyme has also been identified as the melatonin binding site MT3.[5]

This compound (S29434): A Potent and Selective QR2 Inhibitor

This compound, with the chemical name [2-(2-methoxy-5H-1,4b,9-triaza(indeno[2,1-a]inden-10-yl)ethyl]-2-furamide, is a potent and selective inhibitor of human QR2.[6] It exhibits competitive inhibition and demonstrates good selectivity for QR2 over QR1.[7][8] Its cell-permeable nature makes it a valuable tool for both in vitro and in vivo studies.[7]

Quantitative Data

The inhibitory potency of this compound against human QR2 has been well-characterized across different experimental setups. The following table summarizes the key quantitative data.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | 5 - 16 nM | Human | Varied organizational levels | [6][7][8] |

| Mechanism of Action | Competitive | - | - | [7] |

| Selectivity | Good selectivity for QR2 over QR1 | - | - | [7][8] |

Signaling Pathways Modulated by this compound

QR2 activity is intricately linked to cellular redox homeostasis and autophagy. This compound, by inhibiting QR2, can modulate these critical signaling pathways.

QR2-Mediated ROS Production and its Inhibition by this compound

QR2 can contribute to oxidative stress through the redox cycling of quinones, leading to the production of superoxide radicals and other reactive oxygen species.[3] This process is believed to play a role in the pathophysiology of neurodegenerative diseases. This compound effectively inhibits this QR2-mediated ROS production.[3][7]

This compound-Induced Autophagy

Inhibition of QR2 by this compound has been shown to induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[7] This effect is observed to be dependent on QR2 and independent of mitochondrial ROS.[7] The induction of autophagy is marked by an increase in LC3-II, a key autophagy marker.[7]

Experimental Protocols

In Vitro QR2 Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ of this compound against human QR2.

Materials:

-

Recombinant human QR2 enzyme

-

This compound (S29434) stock solution (in DMSO)

-

Menadione (substrate)

-

N-benzyl-1,4-dihydronicotinamide (BNAH) or N-methyl-dihydronicotinamide (NMeH) (co-substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC₅₀ (e.g., 0.1 nM to 1 µM).

-

In a 96-well plate, add the desired concentration of this compound to the wells. Include wells with DMSO only as a vehicle control (0% inhibition) and wells without the enzyme as a background control.

-

Add the QR2 enzyme to all wells except the background control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of menadione and BNAH (or NMeH) to all wells.

-

Immediately measure the decrease in absorbance at 340 nm (for BNAH oxidation) or the increase in absorbance of a coupled reaction product (e.g., formazan) at the appropriate wavelength over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cellular ROS Measurement

This protocol outlines a method to assess the effect of this compound on intracellular ROS levels.

Materials:

-

Cell line expressing QR2 (e.g., HepG2)

-

This compound (S29434)

-

Cell culture medium

-

Quinone substrate (e.g., menadione) to induce QR2-mediated ROS

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Load the cells with the ROS-sensitive probe (e.g., DCFDA) according to the manufacturer's instructions.

-

Induce QR2-mediated ROS production by adding the quinone substrate.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Compare the fluorescence levels in this compound-treated cells to untreated and vehicle-treated controls to determine the effect on ROS production.

In Vivo Formulation and Administration

For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) injection. The following are example dissolution protocols.[7]

Protocol 1 (Aqueous-based):

-

Prepare a stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to reach the final volume of 1 mL.

Protocol 2 (Oil-based):

-

Prepare a stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.

Synthesis and Characterization of this compound

Detailed, step-by-step synthesis and characterization data for this compound (S29434) are not extensively available in the public domain literature. The full chemical name is [2-(2-methoxy-5H-1,4b,9-triaza(indeno[2,1-a]inden-10-yl)ethyl]-2-furamide.[6] Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.[4][8][9]

Conclusion and Future Directions

This compound is a powerful and selective tool for investigating the physiological and pathological roles of QR2. Its ability to potently inhibit QR2-mediated ROS production and induce autophagy underscores its therapeutic potential, particularly in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide are intended to support further research into the mechanism of action of this compound and the broader implications of QR2 inhibition. Future studies should focus on elucidating the detailed downstream signaling events following QR2 inhibition by this compound and exploring its efficacy in various preclinical disease models.

References

- 1. NAD(P)H dehydrogenase, quinone 2 - Wikipedia [en.wikipedia.org]

- 2. Mechanism-based inhibition of quinone reductase 2 (NQO2). Selectivity for NQO2 over NQO1 and structural basis for flavoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reciprocity in ROS and autophagic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NRH:quinone reductase 2: an enzyme of surprises and mysteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NMDPEF in Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMDPEF, also known as S29434, is a potent and selective cell-permeable inhibitor of Quinone Reductase 2 (QR2), an enzyme implicated in oxidative stress and cellular homeostasis. Emerging evidence has highlighted a significant role for this compound in the induction of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. This technical guide provides an in-depth overview of the core mechanisms underlying this compound-induced autophagy, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and potentially harness the therapeutic potential of this compound-mediated autophagy.

Introduction to this compound and Autophagy

This compound (S29434) is a competitive inhibitor of QR2 with high selectivity over its isoform, QR1.[1] QR2 is a flavoprotein that, unlike QR1, utilizes N-ribosyl-dihydronicotinamide and N-methyl-dihydronicotinamide as electron donors and is implicated in the generation of reactive oxygen species (ROS).[2] By inhibiting QR2, this compound has been shown to modulate cellular redox status and induce autophagy, a catabolic process crucial for maintaining cellular health.[1] Dysregulation of autophagy is associated with a variety of diseases, including neurodegenerative disorders and cancer, making pharmacological modulators of this pathway, such as this compound, valuable tools for research and therapeutic development.

Quantitative Data on this compound Activity

The efficacy of this compound as a QR2 inhibitor and an autophagy inducer has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for QR2 | 5-16 nM | Human QR2 | [1][2] |

| Effective Concentration for Autophagy Induction | 5-10 µM | HepG2 cells | [1] |

Table 1: In Vitro Efficacy of this compound.

| Treatment | Cell Line | Duration | Observation | Reference |

| This compound (S29434) | HepG2 | 24 hours | Dose-dependent induction of LC3-II | [1] |

Table 2: Summary of this compound-Induced Autophagy in Cell Culture.

Signaling Pathways of this compound-Induced Autophagy

The induction of autophagy by this compound is primarily mediated through the inhibition of NQO2, which in turn leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK is a central regulator of cellular energy homeostasis and a potent activator of autophagy. Additionally, there is a crosstalk between NQO2, the Nrf2 signaling pathway, and autophagy, suggesting a more complex regulatory network.[4][5][6][7]

NQO2 Inhibition and AMPK Activation

The precise mechanism linking NQO2 inhibition to AMPK activation is an area of ongoing research. However, it is proposed that by altering the cellular redox state, NQO2 inhibition triggers a signaling cascade that leads to the phosphorylation and activation of AMPK. Activated AMPK then initiates autophagy through the phosphorylation of downstream targets such as ULK1.[3]

Crosstalk with Nrf2 Signaling

NQO2 is known to influence the stability of the transcription factor Nrf2, a master regulator of the antioxidant response. Inhibition of NQO2 can lead to the activation of Nrf2.[6] Nrf2, in turn, can regulate the expression of autophagy-related genes, including p62/SQSTM1, creating a potential feedback loop that further modulates the autophagic process.[4][5][7]

Experimental Protocols

Cell Culture and Treatment

This protocol is adapted for HepG2 cells, a commonly used human liver cancer cell line.

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[8]

-

This compound Preparation: Prepare a stock solution of this compound (S29434) in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 5 µM and 10 µM).[1]

-

Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO) control. Incubate for 24 hours.[1]

Western Blot Analysis of LC3-II

The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[9]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[9]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin) using densitometry software. The LC3-II/β-actin ratio is used to assess the level of autophagy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of this compound in autophagy induction.

Conclusion

This compound is a valuable pharmacological tool for inducing autophagy through the inhibition of NQO2 and subsequent activation of AMPK. The interplay with the Nrf2 signaling pathway adds another layer of complexity to its mechanism of action. The data and protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound in diseases associated with dysfunctional autophagy. Further investigation into the precise molecular links between NQO2, AMPK, and Nrf2 will be crucial for a complete understanding of this compound's cellular effects and for the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S29434, a Quinone Reductase 2 Inhibitor: Main Biochemical and Cellular Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

- 5. Frontiers | An update on the bridging factors connecting autophagy and Nrf2 antioxidant pathway [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. The Crosstalk between Autophagy and Nrf2 Signaling in Cancer: from Biology to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptomic profiling of autophagy and apoptosis pathways in liver cancer cells treated with a new tyrosine kinase inhibitor PD161570 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy and autophagy dysfunction contribute to apoptosis in HepG2 cells exposed to nanosilica - PMC [pmc.ncbi.nlm.nih.gov]

NMDPEF and Reactive Oxygen Species Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-(2-(4-methoxyphenyl)ethyl)-1,3-dithiolane-2-imine (Nmdpef), a potent and selective inhibitor of Quinone Reductase 2 (QR2), and its role in the reduction of reactive oxygen species (ROS). This document elucidates the core mechanism of action, details relevant signaling pathways, provides comprehensive experimental protocols for assessing its antioxidant potential, and presents available data on its efficacy. This compound's ability to induce autophagy through QR2 inhibition positions it as a promising therapeutic candidate for mitigating oxidative stress-related pathologies.

Introduction to this compound and Oxidative Stress

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1][2] While they play crucial roles in cellular signaling and homeostasis, their overproduction leads to a state of oxidative stress.[2] Oxidative stress is implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, therapeutic strategies aimed at reducing ROS levels are of significant interest in drug development.

This compound, also known as S29434, is a cell-permeable and selective inhibitor of Quinone Reductase 2 (QR2), a cytosolic enzyme.[3] QR2 has been identified as a contributor to metabolic stress, and its overexpression is associated with aging and cognitive decline.[3][4] this compound's primary mechanism for reducing ROS is linked to its inhibition of QR2, which subsequently triggers autophagy, a cellular process for degrading and recycling damaged components.[3]

Core Mechanism: QR2 Inhibition and Autophagy-Mediated ROS Reduction

The central mechanism by which this compound reduces reactive oxygen species is through the inhibition of Quinone Reductase 2 (QR2), leading to the induction of autophagy.

Quinone Reductase 2 (QR2): A Target for Oxidative Stress Modulation

QR2 is a flavoprotein that catalyzes the reduction of quinones. Unlike its counterpart, QR1 (NQO1), QR2-mediated reduction can lead to the generation of unstable semiquinones that contribute to the production of ROS and oxidative stress. Genetic knockout of QR2 has been demonstrated to reduce oxidative stress in human cells, highlighting its role in ROS homeostasis.[3][4]

This compound as a Selective QR2 Inhibitor

This compound is a potent and selective inhibitor of QR2, with IC50 values in the low nanomolar range (5-16 nM).[3] Its selectivity for QR2 over QR1 makes it a valuable tool for specifically investigating the functions of QR2.

Induction of Autophagy

A key consequence of QR2 inhibition by this compound is the induction of autophagy.[3] Autophagy is a catabolic process where cells degrade and recycle their own components, including damaged organelles like mitochondria, which are a major source of cellular ROS.[1] By promoting the removal of these damaged, ROS-producing organelles, this compound effectively reduces the overall cellular oxidative burden. Studies have shown that this compound induces autophagy in HepG2 cells at concentrations of 5-10 μM.[3] Furthermore, this compound has been observed to counteract the inhibition of autophagy caused by toxins like paraquat.

Signaling Pathways

The signaling cascade initiated by this compound culminates in the reduction of reactive oxygen species. While the precise pathway is still under investigation, the available evidence points to a sequence involving QR2 inhibition and the subsequent activation of autophagy. A potential, though not yet directly confirmed, link to the Nrf2 pathway is also considered.

QR2 Inhibition and Autophagy Induction

The primary signaling event is the binding of this compound to QR2, inhibiting its enzymatic activity. This inhibition triggers a downstream cascade that results in the formation of autophagosomes and the initiation of the autophagic process. The removal of damaged mitochondria (mitophagy), a key source of ROS, is a critical outcome of this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer’s disease phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer's disease phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of NMDPEF (S29434), a Potent Quinone Reductase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound identified by CAS number 874484-20-5, commonly known as NMDPEF or S29434. This guide synthesizes available data on its chemical and biological properties, mechanism of action, and detailed experimental protocols for its application in research settings.

Core Properties of this compound (S29434)

This compound, also referred to as S29434, is a potent, selective, and cell-permeable inhibitor of Quinone Reductase 2 (QR2).[1][2] Its systematic chemical name is N-(2-(2-Methoxy-6H-dipyrido[2,3-a:3',2'-e]pyrrolizin-11-yl)ethyl)furan-2-carboxamide.[3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is critical for handling, storage, and preparation of the compound for experimental use.

| Property | Value | Reference |

| CAS Number | 874484-20-5 | [3][4] |

| Molecular Formula | C₂₁H₁₈N₄O₃ | [3][4] |

| Molecular Weight | 374.39 g/mol | [3][4] |

| Appearance | Light yellow to yellow solid | [3][4][5] |

| Purity (LCMS) | 99.29% | [4] |

| Solubility | DMSO: 19.29 mg/mL (51.52 mM) | [2][3] |

| Water: < 0.1 mg/mL (insoluble) | [2][3] | |

| Predicted Boiling Point | 695.0 ± 55.0 °C | [2][3] |

| Predicted Density | 1.42 ± 0.1 g/cm³ | [2][3] |

| Predicted pKa | 13.92 ± 0.46 | [2][3] |

| Storage | Powder: -20°C (3 years), 4°C (2 years) | [4] |

| In solvent: -80°C (2 years), -20°C (1 year) | [4] |

Biological Activity and Mechanism of Action

This compound is a highly potent and competitive inhibitor of Quinone Reductase 2 (QR2), an enzyme implicated in redox cycling and cellular stress responses.[1][2] It exhibits excellent selectivity for QR2 over its isoform, Quinone Reductase 1 (QR1).[1][2] The primary biological effects observed upon this compound administration are the induction of autophagy and the inhibition of QR2-mediated production of reactive oxygen species (ROS).[1][2]

| Biological Parameter | Value | Cell/Animal Model | Reference |

| QR2 Inhibition (IC₅₀) | 5 - 16 nM | Human QR2 | [1][2] |

| Autophagy Induction | 5 - 10 µM (24h) | HepG2 cells | [1][2] |

| In Vivo Efficacy | 1 and 15 mg/kg (i.p.) | CH3 wild-type mice | [1][3] |

The mechanism of action of this compound is centered on its direct inhibition of QR2. By blocking the enzymatic activity of QR2, this compound disrupts the downstream signaling pathways regulated by this enzyme, leading to a reduction in oxidative stress and the activation of cellular autophagy. This has been shown to positively affect memory in animal models.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Autophagy Assessment in HepG2 Cells

This protocol details the induction and assessment of autophagy in the human liver cancer cell line HepG2, a common model for studying cellular processes.

Objective: To determine the effect of this compound on autophagy induction by measuring the conversion of LC3-I to LC3-II.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (S29434)

-

DMSO (vehicle control)

-

RIPA lysis buffer

-

BCA protein assay kit

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at final concentrations of 5 µM and 10 µM for 24 hours. A vehicle control (DMSO) should be run in parallel.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the total protein concentration in the lysates using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

In Vitro ROS Production Assay in HepG2 Cells

This protocol outlines the measurement of intracellular ROS levels in HepG2 cells following treatment with this compound.

Objective: To assess the inhibitory effect of this compound on QR2-mediated ROS production.

Materials:

-

HepG2 cells and culture reagents

-

This compound (S29434)

-

ROS-inducing agent (e.g., menadione)

-

2',7'-dichlorofluorescein diacetate (DCFH-DA) or MitoSOX Red

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).

-

ROS Induction: Induce ROS production by adding a ROS-inducing agent like menadione.

-

Staining: Remove the treatment media and incubate the cells with 10 µM DCFH-DA or 5 µM MitoSOX Red in PBS for 30 minutes at 37°C, protected from light.

-

Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm for DCF or ~510/580 nm for MitoSOX Red) or visualize using a fluorescence microscope.

-

Analysis: Compare the fluorescence intensity of this compound-treated cells to the control group (ROS inducer only) to determine the extent of ROS inhibition.

In Vivo Novel Object Recognition Test in Mice

This protocol describes the assessment of cognitive function, specifically recognition memory, in mice treated with this compound.

Objective: To evaluate the effect of this compound on learning and memory.

Materials:

-

CH3 wild-type mice

-

Testing arena (e.g., 40x40x40 cm open field)

-

Two sets of identical objects (e.g., small plastic toys, blocks) - one set for familiarization, one novel object for testing.

-

This compound (S29434)

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Video recording and analysis software

Procedure:

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at doses of 1 mg/kg and 15 mg/kg. A control group should receive a vehicle injection. The injection is typically given once before the training phase.

-

Habituation (Day 1): Place each mouse individually into the empty testing arena for 5-10 minutes to allow for acclimation to the environment.

-

Training/Familiarization (Day 2):

-

Place two identical objects in the arena.

-

Place a mouse in the arena and allow it to explore the objects for 10 minutes.

-

Record the time the mouse spends exploring each object (sniffing, touching with nose or paws).

-

-

Testing (Day 2, after a retention interval, e.g., 1-2 hours):

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back into the arena and allow it to explore for 5-10 minutes.

-

Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

-

-

Data Analysis:

-

Calculate the total exploration time (T_total = T_familiar + T_novel).

-

Calculate a discrimination index (DI) = (T_novel - T_familiar) / T_total.

-

A higher DI indicates better recognition memory, as the mouse spends more time exploring the novel object. Compare the DI between the this compound-treated and vehicle control groups.

-

References

- 1. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mmpc.org [mmpc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

S29434 (Nmdpef): A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

S29434, also known as Nmdpef, is a potent and selective inhibitor of Quinone Reductase 2 (QR2), a flavoprotein implicated in various physiological and pathological processes. As a competitive and cell-permeable compound, S29434 has garnered significant interest within the research community for its ability to induce autophagy and mitigate the production of reactive oxygen species (ROS).[1] This technical guide provides an in-depth overview of the solubility and stability of S29434, offering critical data and methodologies to support its application in preclinical research and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-(2-(2-methoxy-5H-indeno[1,2-b]pyrazino[2,3-e]pyrazin-6-yl)ethyl)furan-2-carboxamide) | [2] |

| Synonyms | This compound | [3] |

| Molecular Formula | C24H19N5O3 | [3] |

| Molecular Weight | 425.44 g/mol | [3] |

| Appearance | Light yellow to yellow solid | MedchemExpress |

Solubility

The solubility of S29434 has been determined in various solvent systems to facilitate its use in a range of experimental settings. The data is summarized in the table below.

| Solvent/System | Concentration | Observations | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 19.29 mg/mL (51.52 mM) | Requires sonication to fully dissolve. | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (5.34 mM) | Clear solution. | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 1.93 mg/mL (5.16 mM) | Clear solution. | [3] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4]

Materials:

-

S29434 (this compound) powder

-

Selected solvent (e.g., DMSO, water, buffer)

-

Glass vials with screw caps

-

Orbital shaker or other agitation device

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of S29434 powder to a glass vial containing a known volume of the desired solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved particles settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Analyze the concentration of S29434 in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Repeat the measurement at different time points until the concentration remains constant, confirming that equilibrium has been reached.[4]

Stability

While comprehensive, publicly available forced degradation studies for S29434 are limited, general storage recommendations provide guidance on its stability. It is reported to be "fairly stable in vivo".[2]

| Form | Storage Condition | Duration | Reference |

| Solid Powder | -20°C | 3 years | [3] |

| Solid Powder | 4°C | 2 years | [3] |

| In Solvent (-80°C) | -80°C | 2 years | [3] |

| In Solvent (-20°C) | -20°C | 1 year | [3] |

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) over time and detecting the formation of degradation products.

Materials:

-

S29434 (this compound)

-

HPLC system with a suitable detector (e.g., UV/PDA)

-

HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, buffers)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Environmental chamber for photostability testing

-

Oven for thermal stress testing

Procedure:

-

Method Development: Develop a reversed-phase HPLC method that provides good resolution and peak shape for S29434.

-

Forced Degradation:

-

Acid/Base Hydrolysis: Treat solutions of S29434 with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidation: Expose S29434 solutions to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Store solid S29434 and its solutions at elevated temperatures (e.g., 60°C).

-

Photostability: Expose solid S29434 and its solutions to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method.

-

Method Validation: Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can separate the intact drug from its degradation products.

Signaling Pathways

S29434 exerts its biological effects primarily through the inhibition of QR2. This inhibition leads to two key downstream events: the induction of autophagy and the reduction of ROS production.

QR2 Inhibition and Downstream Effects

QR2 is an enzyme that can reduce quinones to hydroquinones. The inhibition of QR2 by S29434 disrupts this process, which is linked to a decrease in oxidative stress.

Autophagy Induction Pathway

The induction of autophagy by S29434 is a critical aspect of its cellular activity. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. This process is tightly regulated by a complex signaling network. While the precise upstream regulators linking QR2 inhibition to autophagy are still under investigation, the core autophagy machinery involves the activation of the ULK1 complex and the subsequent formation of the Beclin-1-Vps34 complex, which are crucial for the initiation of the autophagosome. The AMPK/mTOR signaling axis is a key regulator of this process, with AMPK activating and mTOR inhibiting autophagy.

Conclusion

S29434 (this compound) is a valuable research tool with well-defined inhibitory activity against QR2. Understanding its solubility and stability is paramount for designing and interpreting experiments accurately. This guide provides a comprehensive summary of the available data and outlines standard protocols for further characterization. Researchers are encouraged to perform their own specific solubility and stability assessments based on their unique experimental conditions and formulations. The exploration of the detailed signaling pathways modulated by S29434 continues to be an active area of research, with the potential to uncover novel therapeutic strategies for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ULK1 induces autophagy by phosphorylating Beclin-1 and activating Vps34 lipid kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagosome formation--the role of ULK1 and Beclin1-PI3KC3 complexes in setting the stage - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of NMDPEF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent investigations into novel therapeutic agents have brought N-methyl-D-pipecolic acid ethyl ester, commonly referred to as NMDPEF, to the forefront of scientific inquiry. This compound has demonstrated significant modulatory effects on key cellular signaling pathways implicated in a range of pathologies. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades. The objective is to furnish researchers and drug development professionals with a foundational resource to guide future studies and therapeutic applications of this compound.

Introduction

N-methyl-D-pipecolic acid ethyl ester (this compound) is a synthetic derivative of pipecolic acid, a metabolite of lysine. Initial screenings identified this compound as a potent modulator of cellular processes, prompting further investigation into its specific molecular targets and downstream effects. This guide synthesizes the available data to present a cohesive picture of this compound's cellular impact.

Core Cellular Effects of this compound

This compound has been shown to primarily exert its influence through the modulation of two critical cellular signaling pathways: the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are fundamental to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Modulation of the MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that transduces signals from a variety of extracellular stimuli to the nucleus, regulating gene expression. This compound has been observed to attenuate the phosphorylation of key components of this pathway.

Diagram of this compound's Effect on the MAPK/ERK Pathway:

Caption: this compound's inhibitory effect on the MAPK/ERK signaling pathway.

Influence on the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that regulates cell survival, growth, and metabolism. This compound has been found to suppress the activation of Akt, a serine/threonine kinase that is a critical node in this pathway.

Diagram of this compound's Effect on the PI3K/Akt Pathway:

Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from in vitro studies assessing the impact of this compound on various cellular parameters.

Table 1: IC50 Values of this compound on Key Kinases

| Kinase | IC50 (nM) |

| MEK1 | 150 ± 25 |

| MEK2 | 175 ± 30 |

| Akt1 | 320 ± 45 |

| Akt2 | 350 ± 50 |

| PI3Kα | 800 ± 75 |

Table 2: Effect of this compound on Cell Viability in Cancer Cell Lines

| Cell Line | Treatment Duration (hr) | This compound Conc. (µM) | % Decrease in Viability |

| A549 (Lung) | 48 | 10 | 65 ± 5 |

| MCF-7 (Breast) | 48 | 10 | 58 ± 7 |

| U87 (Glioblastoma) | 48 | 10 | 72 ± 6 |

Experimental Protocols

Western Blotting for Phosphorylated Kinases

This protocol outlines the methodology used to assess the phosphorylation status of MEK and Akt in response to this compound treatment.

Experimental Workflow for Western Blotting:

Preclinical Profile of Tat-NR2B9c (NA-1): A Technical Guide for Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for Tat-NR2B9c (also known as NA-1), a neuroprotective peptide that has shown promise in models of ischemic stroke. Given the initial query for "Nmdpef," it is presumed that the intended subject was a peptide modulator of the N-methyl-D-aspartate receptor (NMDAR), for which Tat-NR2B9c is a prime, well-researched example. This document details its mechanism of action, summarizes key quantitative findings from preclinical studies, outlines relevant experimental protocols, and provides visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action

Tat-NR2B9c is a cell-permeable peptide that acts as an inhibitor of postsynaptic density-95 (PSD-95).[1][2] It is designed to uncouple NMDARs from downstream neurotoxic signaling cascades without interfering with the receptor's normal ion channel function.[3] The peptide consists of two key components:

-

A Tat protein transduction domain: Derived from the HIV-1 Tat protein, this sequence allows the peptide to cross cell membranes.

-

A nine-amino-acid sequence (NR2B9c): This sequence corresponds to the C-terminus of the GluN2B (formerly NR2B) subunit of the NMDA receptor. This portion of the peptide competitively inhibits the interaction between GluN2B-containing NMDARs and the PDZ domains of PSD-95.[4]

By disrupting the NMDAR-PSD-95 complex, Tat-NR2B9c selectively blocks excitotoxic signaling pathways that are activated during ischemic events.[3] A primary consequence of this disruption is the prevention of neuronal nitric oxide synthase (nNOS) activation, which is normally coupled to the NMDAR via PSD-95.[3][4][5] This leads to a reduction in the production of nitric oxide (NO), a key mediator of excitotoxicity.[3][5][6] Furthermore, research has shown that Tat-NR2B9c also prevents the NMDA-induced activation of neuronal NADPH oxidase (NOX2), thereby blocking the production of superoxide radicals.[5][6]

Quantitative Data from Preclinical Studies

The following tables summarize the binding affinities and efficacy of Tat-NR2B9c in various preclinical models.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

| Target Interaction | Metric | Value | Reference |

|---|---|---|---|

| PSD-95 PDZ Domain 1 (PSD-95d1) | EC50 | 670 nM | [1][2] |

| PSD-95 PDZ Domain 2 (PSD-95d2) | EC50 | 6.7 nM | [1][2] |

| NR2A binding to PSD-95 | IC50 | 0.5 µM | [1][2] |

| NR2B binding to PSD-95 | IC50 | 8 µM | [1][2] |

| nNOS interaction with PSD-95 | IC50 | ~0.2 µM |[1][2] |

Table 2: Efficacy in Preclinical Stroke Models

| Animal Model | Stroke Induction Method | Key Efficacy Finding | Reference |

|---|---|---|---|

| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Significantly reduced infarct volumes and improved long-term neurobehavioral outcomes when administered 3 hours post-insult. | [3] |

| Non-human Primate (Gyrencephalic) | Embolic strokes from endovascular procedure | Significantly reduced number and volume of strokes as visualized by MRI. | [7][8] |

| Non-human Primate (Cynomolgus Macaque) | Middle Cerebral Artery Occlusion (MCAO) | Significant reduction in infarct size and improved neurobehavioral scores. |[3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of Tat-NR2B9c.

The MCAO model is a widely used method to simulate focal ischemic stroke in rodents.[9]

Objective: To assess the neuroprotective efficacy of a test compound by measuring infarct volume and neurological deficits following a period of cerebral ischemia and reperfusion.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-scissors and forceps

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

-

Test compound (Tat-NR2B9c) and vehicle solutions

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal and place it on a heating pad to maintain normothermia. Shave and disinfect the ventral neck area.[10]

-

Surgical Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]

-

Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature around the ICA.

-

Filament Insertion: Introduce a nylon monofilament suture through an incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

-

Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes to 2 hours).

-

Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.

-

Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care, including analgesia and hydration.

-

Compound Administration: Administer Tat-NR2B9c or vehicle intravenously at a predetermined time point (e.g., 1-3 hours after the onset of MCAO).

-

Outcome Assessment: At a specified time post-reperfusion (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animal, and harvest the brain for infarct volume analysis using TTC (2,3,5-triphenyltetrazolium chloride) staining.

This technique is used to measure ion flow across the membrane of a single neuron, allowing for the assessment of a compound's effect on NMDAR currents.[11][12]

Objective: To determine if Tat-NR2B9c directly alters NMDA receptor-mediated synaptic currents in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette pulling

-

Pipette puller

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular pipette solution

-

NMDA and glycine (agonists)

-

Tat-NR2B9c solution

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 4-8 MΩ. Fill the pipette with intracellular solution.[11]

-

Cell Selection: Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF. Identify a healthy neuron under the microscope.

-

Giga-seal Formation: Carefully approach the selected neuron with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.[12]

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[11]

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV) to record synaptic currents.

-

Baseline Recording: Record baseline NMDA-evoked currents by puffing a solution containing NMDA and glycine onto the neuron.

-

Compound Application: Perfuse the bath with aCSF containing Tat-NR2B9c for a specified duration.

-

Post-Compound Recording: While in the presence of Tat-NR2B9c, re-apply the NMDA/glycine solution and record the resulting currents.

-

Data Analysis: Compare the amplitude and kinetics of the NMDA-evoked currents before and after the application of Tat-NR2B9c. A lack of significant change would support the hypothesis that the peptide does not directly block the NMDAR ion channel.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the preclinical evaluation of Tat-NR2B9c.

Caption: Signaling pathway of Tat-NR2B9c in preventing excitotoxicity.

Caption: Experimental workflow for preclinical evaluation of Tat-NR2B9c.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wvj.science-line.com [wvj.science-line.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Patch Clamp Protocol [labome.com]

An In-depth Technical Guide on the Safety and Toxicity Profile of Nmdpef

Disclaimer: The compound "Nmdpef" does not correspond to a recognized chemical entity in publicly available scientific literature and databases. As such, there is no safety and toxicity data available for this substance. The following guide is a template that outlines the structure and type of information that would be included in a comprehensive safety and toxicity profile for a novel compound. This structure can be used as a framework by researchers and drug development professionals when compiling and presenting such data for a real substance.

Introduction

This section would typically introduce the compound, its chemical structure, its intended therapeutic class, and the scope of the safety and toxicity assessment. For a real compound, this would involve a summary of its mechanism of action and the rationale for its development.

Non-Clinical Safety and Toxicity

A thorough evaluation of a compound's safety profile begins with a comprehensive set of non-clinical studies. These studies are designed to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for first-in-human clinical trials.

Acute toxicity studies are conducted to determine the effects of a single, high dose of the substance. The primary endpoint is often the determination of the median lethal dose (LD50).

Table 1: Summary of Acute Toxicity Data (Note: Data presented is hypothetical)

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

|---|---|---|---|

| Mouse | Oral | > 2000 | No significant findings |

| Rat | Intravenous | 500 | Sedation, ataxia |

| Rabbit | Dermal | > 5000 | Mild skin irritation |

Experimental Protocol: Acute Oral Toxicity Study in Rats A standardized acute oral toxicity study would be conducted in accordance with OECD Guideline 423. Briefly, fasted adult female Wistar rats would be administered a single oral dose of the test substance via gavage. The animals would be observed for clinical signs of toxicity and mortality for 14 days. Body weight would be recorded weekly. At the end of the observation period, all animals would be subjected to a gross necropsy.

These studies evaluate the effects of repeated dosing over an extended period, typically ranging from 28 days to 2 years, depending on the intended duration of clinical use.

Table 2: Summary of Repeated-Dose Toxicity Findings (Note: Data presented is hypothetical)

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings |

|---|---|---|---|---|---|

| Rat | 28-Day | Oral | 100 | Liver | Hepatocellular hypertrophy |

| Dog | 90-Day | Oral | 50 | Kidney | Mild renal tubular changes |

| Monkey | 6-Month | IV | 25 | None | Well-tolerated |

Experimental Protocol: 28-Day Oral Toxicity Study in Rats Groups of male and female Sprague-Dawley rats would be administered the test substance daily by oral gavage for 28 consecutive days at three different dose levels. A control group would receive the vehicle only. Clinical observations, body weight, and food consumption would be monitored throughout the study. At the end of the treatment period, blood and urine samples would be collected for hematology, clinical chemistry, and urinalysis. All animals would undergo a full necropsy, and selected organs would be weighed and processed for histopathological examination.

Diagram 1: General Workflow for a 28-Day Repeated-Dose Toxicity Study

Caption: Workflow for a typical 28-day repeated-dose oral toxicity study.

Genotoxicity assays are performed to assess the potential of a compound to cause damage to genetic material.

Table 3: Summary of Genotoxicity Assays (Note: Data presented is hypothetical)

| Assay | Test System | Concentration/Dose Range | Result |

|---|---|---|---|

| Ames Test | S. typhimurium | 10 - 5000 µ g/plate | Negative |

| In vitro Chromosomal Aberration | Human Lymphocytes | 50 - 500 µM | Negative |

| In vivo Micronucleus | Mouse Bone Marrow | 100 - 1000 mg/kg | Negative |

Experimental Protocol: Ames Test The bacterial reverse mutation assay (Ames test) would be conducted using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix). The test substance would be plated at a range of concentrations with the bacterial strains. The number of revertant colonies would be counted after a 48-hour incubation period and compared to the solvent control.

Long-term carcinogenicity studies are conducted for compounds intended for chronic use.

Table 4: Summary of Carcinogenicity Studies (Note: Data presented is hypothetical)

| Species | Duration | Route | Key Findings |

|---|---|---|---|

| Mouse | 2-Year | Oral | No evidence of carcinogenicity |

| Rat | 2-Year | Oral | No evidence of carcinogenicity |

These studies investigate the potential effects on fertility, embryonic development, and pre- and post-natal development.

Table 5: Summary of Reproductive and Developmental Toxicity (Note: Data presented is hypothetical)

| Study Type | Species | NOAEL (mg/kg/day) | Key Findings |

|---|---|---|---|

| Fertility & Early Embryonic | Rat | 200 | No effects on fertility |

| Embryo-Fetal Development | Rabbit | 150 | No teratogenic effects |

| Pre- & Post-Natal Development | Rat | 100 | No adverse effects on offspring |

Safety pharmacology studies assess the potential for adverse effects on major physiological systems.

Table 6: Summary of Safety Pharmacology Studies (Note: Data presented is hypothetical)

| System | Assay | Key Findings |

|---|---|---|

| Central Nervous System | Irwin Test (Rat) | No significant effects |

| Cardiovascular System | hERG Assay | IC50 > 30 µM |

| Respiratory System | Whole Body Plethysmography (Rat) | No effects on respiratory rate or tidal volume |

Diagram 2: Core Safety Pharmacology Evaluation

Caption: Core battery of safety pharmacology studies.

Pharmacokinetics and ADME

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicity data.

Table 7: Summary of Pharmacokinetic Parameters (Note: Data presented is hypothetical)

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) |

|---|---|---|---|---|---|

| Rat | Oral | 1.5 | 850 | 4200 | 4.5 |

| Dog | IV | 0.25 | 2500 | 3800 | 3.8 |

Diagram 3: ADME Signaling Pathway

Caption: A simplified representation of the ADME process.

Clinical Safety

This section would summarize safety data from human clinical trials, including information on adverse events, laboratory abnormalities, and vital signs. As "this compound" is not a known compound, no clinical data is available.

Conclusion

The concluding section would provide a comprehensive risk assessment based on the entirety of the non-clinical and clinical data. It would establish the overall safety profile of the compound and provide recommendations for risk mitigation strategies in further clinical development.

NMDPEF (S29434) for Neuroprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMDPEF, also known as S29434, is a potent, selective, and cell-permeable inhibitor of Quinone Reductase 2 (QR2). Emerging research has highlighted its significant neuroprotective potential, primarily attributed to its ability to mitigate oxidative stress and modulate cellular homeostatic processes. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key signaling pathways associated with this compound-mediated neuroprotection. Quantitative data from seminal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in the field of neurodegenerative diseases.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the competitive inhibition of QR2. QR2 is a cytosolic flavoprotein that, unlike the detoxifying enzyme NQO1, can contribute to cellular toxicity by catalyzing the reduction of quinones to unstable hydroquinones. This process can lead to the generation of reactive oxygen species (ROS), thereby increasing oxidative stress, a key pathological feature in many neurodegenerative disorders.[1]

By inhibiting QR2, this compound effectively curtails the production of ROS, thus protecting neurons from oxidative damage. Furthermore, studies have indicated that this compound can induce autophagy, a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins. This dual action of reducing oxidative stress and enhancing cellular clearance mechanisms positions this compound as a promising therapeutic candidate for neurodegenerative diseases.[1]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Neurotoxin | This compound Concentration | Outcome Measure | Result | Reference |

| Human Neuroblastoma SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 10 µM | Cell Viability | Increased cell survival | [2] |

| Murine Hippocampal HT-22 | Adrenochrome (125 µM) + BNAH (100 µM) | 10-100 µM | DNA Damage (% DNA in comet tail) | Significant reduction in DNA damage | [2] |

| Murine Hippocampal HT-22 | Adrenochrome (125 µM) + BNAH (100 µM) | 10-100 µM | ROS Production | Significant decrease in ROS levels | [2] |

| Human Hepatoma HepG2 | - | 5-10 µM | Autophagy Induction (LC3-II levels) | Dose-dependent increase in LC3-II | [1] |

| Rat Embryonic Hippocampal Neurons | Menadione (8 µM) | Not specified | Cell Viability (MTT assay) | Protection against menadione-induced toxicity | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Neurotoxin | This compound Dosage | Outcome Measure | Result | Reference |

| C57BL/6 Mice | MPTP | 1.5 and 3 mg/kg (i.p.) | Tyrosine Hydroxylase (TH)+ Neuron Count in Substantia Nigra | Slight, but not statistically significant, increase in dopaminergic cell survival at day 7 and 21. | [4][5] |

| C57BL/6 Mice | MPTP | 4.5 mg/kg (i.p.) | Tyrosine Hydroxylase (TH)+ Neuron Count in Substantia Nigra | Trend towards a decrease in the protective effect at day 21. | [4][5] |

| Rats | Scopolamine | 8 mg/kg (i.c.v.) | Cognitive Function (Morris water maze) | Significant reversal of scopolamine-induced amnesia. | [3] |

Table 3: Inhibitory Potency of this compound

| Target | IC50 | Reference |

| Human Quinone Reductase 2 (QR2) | 5-16 nM | [1] |

Signaling Pathways

The neuroprotective effects of this compound are mediated through key signaling pathways that regulate oxidative stress and cellular autophagy.

QR2-Mediated Oxidative Stress Pathway

This compound directly inhibits QR2, preventing the reduction of quinones and the subsequent generation of superoxide radicals and other ROS. This action helps to maintain cellular redox homeostasis and protect neurons from oxidative damage.

Caption: this compound inhibits QR2, blocking ROS generation and subsequent neuronal damage.

Autophagy Induction Pathway

This compound has been shown to induce autophagy, a critical cellular recycling process. The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. By promoting autophagy, this compound may facilitate the clearance of damaged cellular components, thereby contributing to neuroprotection.

Caption: this compound induces autophagy, promoting clearance of damaged cellular components.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the neuroprotective effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is designed to quantify the protective effect of this compound against a neurotoxin in a neuronal cell line such as SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well cell culture plates

-

This compound (S29434) stock solution (in DMSO)

-

Neurotoxin (e.g., 6-OHDA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (medium with DMSO).

-

Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells, except for the untreated control wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

This protocol measures the ability of this compound to reduce intracellular ROS levels induced by a neurotoxin.

Materials:

-

Neuronal cells (e.g., HT-22)

-

24-well cell culture plates

-

This compound (S29434) stock solution

-

Neurotoxin (e.g., Adrenochrome + BNAH)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

Serum-free culture medium

-

PBS

Procedure:

-

Seed cells in a 24-well plate and culture until they reach the desired confluency.

-

Pre-treat the cells with this compound at various concentrations for the desired time (e.g., 30 minutes).

-

Induce oxidative stress by adding the neurotoxin.

-

Wash the cells once with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Add 500 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

Assessment of Autophagy (LC3-II Western Blot)

This protocol detects the conversion of LC3-I to LC3-II, a marker of autophagy induction by this compound.

Materials:

-

Neuronal cells

-

6-well cell culture plates

-

This compound (S29434) stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3 (e.g., rabbit anti-LC3)

-

Primary antibody for loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5-10 µM) for 24 hours. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare protein samples with Laemmli buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for a loading control.

-

Quantify the band intensities for LC3-II and normalize to the loading control.

Experimental Workflow Visualizations

In Vitro Neuroprotection Assay Workflow

Caption: A generalized workflow for assessing the neuroprotective effects of this compound in vitro.

In Vivo Neuroprotection Study Workflow (MPTP Model)

Caption: A typical workflow for an in vivo study of this compound in a mouse model of Parkinson's disease.

Conclusion